(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate
Description
The compound "(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate" is a pyrazole-based carbamate derivative characterized by a trifluoromethyl-substituted pyrazole core, a 3-(trifluoromethyl)phenylsulfanyl group at position 5, and a 4-chlorophenyl carbamate moiety at the methyl position. Its molecular formula is C₂₀H₁₄ClF₆N₃O₃S (molecular weight: 541.85 g/mol).
Propriétés
IUPAC Name |
[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF6N3O2S/c1-30-17(33-14-4-2-3-11(9-14)19(22,23)24)15(16(29-30)20(25,26)27)10-32-18(31)28-13-7-5-12(21)6-8-13/h2-9H,10H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJMZKICZPGVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=C(C=C2)Cl)SC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF6N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate is a complex organic molecule that belongs to the pyrazole class of compounds. Pyrazoles have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate
- Molecular Formula : C₁₈H₁₅ClF₆N₃O₂S
- Molecular Weight : 493.50 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl groups enhance lipophilicity and metabolic stability, potentially increasing the compound's efficacy in biological systems.
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrazole derivatives. For instance:
- Study Findings : A series of pyrazole derivatives were evaluated for their antiviral activity against various viruses, including HSV-1 and CV-B4. The compound exhibited significant inhibitory effects at concentrations as low as 50 µM, with low cytotoxicity (CC50 > 600 µM) .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays:
- Case Study : In a comparative study, several pyrazole derivatives were tested against bacterial strains such as E. coli and S. aureus. The compound demonstrated effective inhibition with MIC values ranging from 10 to 25 µg/mL, suggesting strong antimicrobial potential .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles are well-documented:
- Research Evidence : In vitro studies indicated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by LPS (lipopolysaccharides). This suggests a potential mechanism for treating inflammatory diseases .
Data Table: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Target Compound
- Limited synthesis details are provided in the evidence.
Analog Highlights
Compound 25 : Synthesized via reaction of 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide with 4-chlorophenyl isocyanate (75% yield). Key spectral
Oxime Ester Analog : Single-crystal X-ray diffraction confirmed a planar pyrazole ring (mean C–C bond length: 0.004 Å; R-factor: 0.049).
Physicochemical and Electronic Effects
- Trifluoromethyl Groups : Enhance lipophilicity and metabolic stability compared to methyl or chloro substituents in analogs.
- Sulfanyl vs.
- Carbamate vs. Oxime : Carbamates are typically more hydrolytically stable than oxime esters, suggesting longer in vivo half-life.
Research Findings and Limitations
- Structural Studies : X-ray crystallography data for analogs confirm planar pyrazole cores and precise bond lengths, aiding in SAR studies.
- Synthetic Yields : Carbamate derivatives generally exhibit moderate-to-high yields (e.g., 75% for Compound 25 vs. 28% for complex chromenyl-pyrazolo[3,4-d]pyrimidine derivatives).
- Data Gaps: No biological activity or solubility data for the target compound are reported in the provided evidence.
Q & A
Q. What synthetic strategies are recommended for constructing the pyrazole core with trifluoromethyl and sulfanyl substituents?
The synthesis typically involves multi-step processes, starting with condensation reactions to form the pyrazole backbone. Key steps include:
- Core formation : Use of 1,5-diarylpyrazole templates via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated ketones .
- Functionalization : Sulfanyl groups are introduced via nucleophilic substitution (e.g., using 3-(trifluoromethyl)thiophenol), while trifluoromethyl groups are added via halogen exchange or direct fluorination .
- Carbamate linkage : The final step often involves coupling the pyrazole intermediate with 4-chlorophenyl isocyanate under anhydrous conditions .
Q. How can single-crystal X-ray diffraction (SCXRD) validate the molecular structure of this compound?
SCXRD is the gold standard for structural confirmation:
- Data collection : Use a high-flux synchrotron or Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 113 K) to minimize thermal motion .
- Refinement : Employ SHELXL for least-squares refinement, targeting R-factors < 0.04. Key parameters include bond length accuracy (mean σ(C–C) = 0.004–0.006 Å) and torsional angles to confirm sulfanyl and carbamate orientations .
Q. What spectroscopic techniques are critical for characterizing intermediates and the final product?
- NMR : ¹⁹F NMR identifies trifluoromethyl environments (δ = -60 to -65 ppm), while ¹H NMR resolves sulfanyl-proton coupling (J = 8–10 Hz) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺) with isotopic patterns matching Cl and F atoms .
- IR spectroscopy : Carbamate C=O stretches appear at ~1700–1750 cm⁻¹ .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structure elucidation?
- Cross-validation : Compare experimental SCXRD bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G**). Discrepancies in torsional angles may indicate dynamic disorder in solution .
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange broadening in sulfanyl or carbamate groups .
Q. What experimental design principles optimize yield in multi-step syntheses?
Apply Design of Experiments (DoE) for reaction optimization:
- Factors : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., K₂CO₃ for nucleophilic substitutions) .
- Response surface methodology : Maximize yield by modeling interactions between factors. For example, higher polarity solvents improve sulfanyl group incorporation but may reduce carbamate stability .
Q. How can molecular docking predict biological targets for this compound?
- Target selection : Prioritize enzymes with hydrophobic pockets (e.g., carbonic anhydrase IX or prostaglandin synthases) due to trifluoromethyl and chlorophenyl motifs .
- Docking workflow : Use AutoDock Vina with flexible ligand sampling. Validate poses via MD simulations (e.g., GROMACS) to assess binding stability .
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